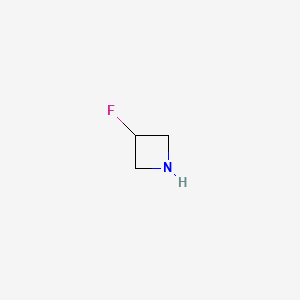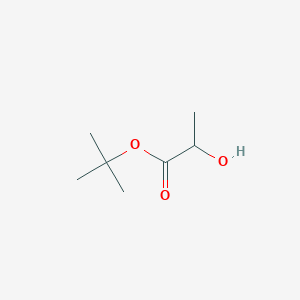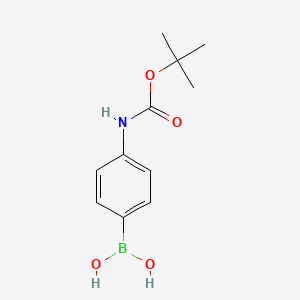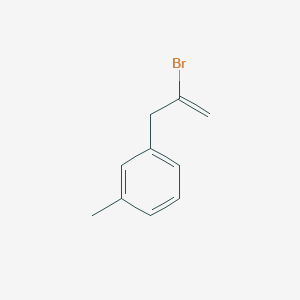
2-Bromo-3-(3-methylphenyl)-1-propene
Overview
Description
The compound "2-Bromo-3-(3-methylphenyl)-1-propene" is a brominated propene derivative with a methyl-substituted phenyl group. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene".
Synthesis Analysis
The synthesis of brominated propene derivatives can involve various methods, including the reaction of dibromophosphaethene with t-butyllithium and chlorotrimethylsilane to afford phosphaallenes, as described in the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes . Additionally, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles in the presence of zinc to give functionalized vinylsilanes, which can be further transformed into furans . These methods highlight the reactivity of brominated propenes towards nucleophiles and electrophiles, which could be applicable to the synthesis of "2-Bromo-3-(3-methylphenyl)-1-propene".
Molecular Structure Analysis
The molecular structure of brominated propenes can be determined using techniques such as electron diffraction and molecular mechanics calculations. For instance, 3-bromo-2-methyl-1-propene predominantly exists as a gauche conformer in the gas phase, with specific bond distances and angles determined by electron diffraction . Similarly, the structure of 2-bromo-3-chloro-1-propene has been elucidated, revealing a mixture of anti and gauche conformers . These studies provide a basis for predicting the molecular geometry and conformational preferences of "2-Bromo-3-(3-methylphenyl)-1-propene".
Chemical Reactions Analysis
Brominated propenes can undergo various chemical reactions, including ring contractions with amines to form new chromophores , and opening of epoxysilanes with cuprates to yield α-trimethylsilyl-alcohols . These reactions demonstrate the versatility of brominated propenes in synthetic chemistry, which could be relevant for the chemical transformations of "2-Bromo-3-(3-methylphenyl)-1-propene".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propenes can be influenced by their molecular structure. For example, the gas-phase molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined, showing the stability of different conformers at various temperatures . Additionally, the thermal stability and decomposition patterns of copolymers derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates have been studied, providing insights into the thermal behavior of brominated propene derivatives . These findings can help infer the stability and reactivity of "2-Bromo-3-(3-methylphenyl)-1-propene" under different conditions.
Scientific Research Applications
1. Enzymatic Inhibition Studies
The compound 2-bromo-3-(p-hydroxyphenyl)-1-propene (a variant of 2-Bromo-3-(3-methylphenyl)-1-propene) acts as a substrate and an inhibitor of dopamine beta-hydroxylase in adrenal medulla, playing a significant role in enzymatic inhibition studies. It demonstrates mechanism-based inhibition, revealing crucial insights into enzyme-substrate interactions and inhibition kinetics (Colombo, Rajashekhar, Giedroc, & Villafranca, 1984).
2. Organic Synthesis and Regiochemistry
In organic synthesis, 2-Bromo-3-(3-methylphenyl)-1-propene and its derivatives are utilized for studying nucleophilic attacks and regiochemical effects. For instance, 2-bromo Pd-pi-allyl complex, derived from 2,3-Dibromo-1-propene (a related compound), is used to study malonate alkylation and the influence of acetate ion on regiochemistry (Organ, Arvanitis, & Hynes, 2003).
3. Reactivity in SE′ Reactions
The reactivity of 2-Bromo-3-(3-methylphenyl)-1-propene analogs is explored in SE′ reactions with aldehydes. This includes studying radical reactions with α-bromocarbonyl compounds for C-alkylation, providing valuable insights for synthetic organic chemistry (Williams, Shah, Brooks, & Zorn, 2016).
4. Synthesis of Functionalized Vinylsilanes
Another important application is in the synthesis of functionally diverse vinylsilanes. Compounds like 3-bromo-2-trimethylsilyl-1-propene react with various electrophiles, leading to the synthesis of 2-substituted-4-trimethylsilylfurans, showcasing its versatility in organic synthesis (Knockel & Normant, 1984).
5. Use in Synthesis of Phosphaallenes
2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, a related compound, is used in the synthesis of phosphaallenes. This demonstrates its application in more specialized areas of chemical synthesis, such as in the preparation of organophosphorus compounds (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).
Safety And Hazards
This would involve discussing the compound’s toxicity, flammability, and environmental impact. Safety precautions for handling and disposing of the compound might also be mentioned.
Future Directions
This could involve discussing potential applications of the compound, areas of research it could be useful in, or ways its synthesis could be improved.
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCFJFSCNHKZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373721 | |
| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(3-methylphenyl)-1-propene | |
CAS RN |
731772-18-2 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



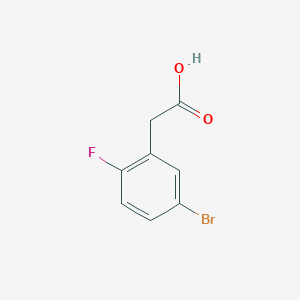
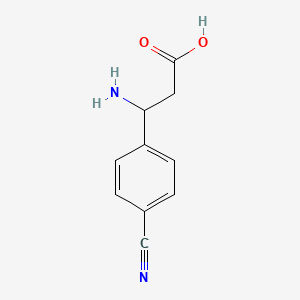

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl methanesulfonate](/img/structure/B1273543.png)
![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)



